N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxypropanamide
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Overview
Description
N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxypropanamide is a complex organic compound that features a unique combination of functional groups, including an indole ring, a fluorophenyl group, and a phenoxypropanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxypropanamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole derivative, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The thiolation step involves the reaction of the indole derivative with a suitable thiol reagent under controlled conditions. Finally, the phenoxypropanamide moiety is introduced through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction parameters, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy or indole moieties, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (mCPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxypropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The indole and fluorophenyl groups are known to interact with various enzymes and receptors, potentially modulating their activity. The compound may exert its effects through binding to these targets, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-fluorophenyl)-1H-indol-3-yl)acetamide
- N-(2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxypropanamide
- N-(2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxypropanamide
Uniqueness
N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxypropanamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and selectivity
Properties
IUPAC Name |
N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O2S/c1-17(30-20-7-3-2-4-8-20)25(29)27-15-16-31-24-21-9-5-6-10-22(21)28-23(24)18-11-13-19(26)14-12-18/h2-14,17,28H,15-16H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOQKARNLNZFIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)F)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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